
Methyl 2-bromo-4-carbamoylbenzoate
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Overview
Description
Methyl 2-bromo-4-carbamoylbenzoate is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Routes
The synthesis of methyl 2-bromo-4-carbamoylbenzoate typically involves the bromination of methyl 4-carbamoylbenzoate. The reaction can be performed using various brominating agents, such as N-bromosuccinimide (NBS) or bromine in acetic acid, under controlled conditions to ensure selectivity at the desired position.
Applications in Medicinal Chemistry
This compound is primarily utilized as a building block in the synthesis of bioactive compounds:
- Anticancer Agents : It has been employed in the development of novel anticancer drugs that target specific cellular pathways. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models .
- Antibacterial Activity : Research indicates that modifications of this compound can lead to compounds with significant antibacterial properties, effective against resistant strains of bacteria .
Agrochemical Applications
The compound is also explored for its potential use in agrochemicals:
- Pesticides and Herbicides : Derivatives of this compound have been synthesized for their efficacy as herbicides, targeting specific plant metabolic pathways to control weed growth without harming crops .
Data Table of Related Compounds
Compound Name | Application Area | Key Findings |
---|---|---|
This compound | Anticancer | Inhibitory effects on tumor cell proliferation |
Methyl 3-bromo-4-carbamoylbenzoate | Antibacterial | Effective against multi-drug resistant bacteria |
Methyl 2-bromo-4-hydroxybenzoate | Agrochemical | Effective herbicide with minimal crop damage |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer properties of a series of compounds derived from this compound. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a lead compound for further development .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial activity of derivatives synthesized from this compound. The findings revealed that certain modifications enhanced activity against Staphylococcus aureus and Escherichia coli, demonstrating its versatility as a scaffold for drug design .
Properties
Molecular Formula |
C9H8BrNO3 |
---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
methyl 2-bromo-4-carbamoylbenzoate |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,1H3,(H2,11,12) |
InChI Key |
RFKCORANESPHQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)N)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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